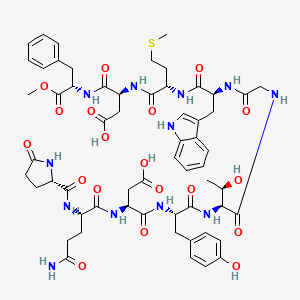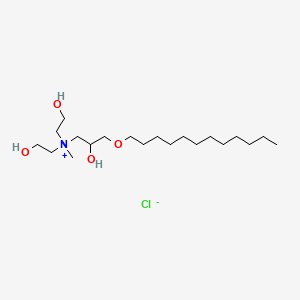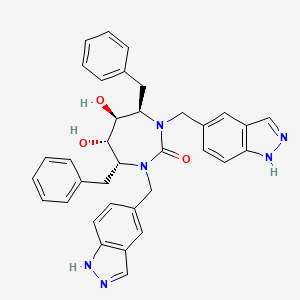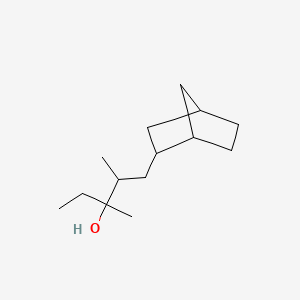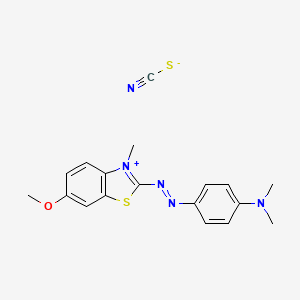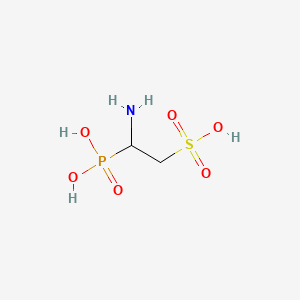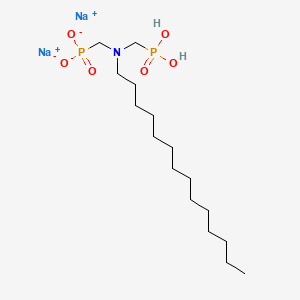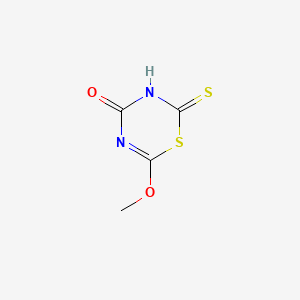
6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is a chemical compound belonging to the thiazine class, characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of this compound with suitable reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, antifungal, and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Thiazole derivatives: These compounds share structural similarities with 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one and exhibit diverse biological activities.
Indole derivatives: These compounds also have similar biological activities and applications.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets and pathways.
Propiedades
Número CAS |
78972-51-7 |
|---|---|
Fórmula molecular |
C4H4N2O2S2 |
Peso molecular |
176.2 g/mol |
Nombre IUPAC |
6-methoxy-2-sulfanylidene-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C4H4N2O2S2/c1-8-3-5-2(7)6-4(9)10-3/h1H3,(H,6,7,9) |
Clave InChI |
KLEVLAOKPYVALO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=O)NC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


